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Introduction

Citral, a monoterpene aldehyde comprising the isomers geranial and neral, is a primary
component of lemongrass essential oil and is also found in the oils of lemon, orange, and lime.
[1][2] Recognized as safe (GRAS) by the U.S. Food and Drug Administration (FDA), citral is
widely utilized as a flavoring agent in the food and beverage industry.[1][3] Beyond its aromatic
properties, extensive research has demonstrated citral's potent, broad-spectrum antimicrobial
activity against a variety of Gram-positive and Gram-negative bacteria, as well as fungi, making
it a promising natural compound for the development of active food packaging.[1][4][5]

The application of citral in food packaging aims to inhibit the growth of spoilage and
pathogenic microorganisms, thereby extending the shelf life and enhancing the safety of food
products.[1][6] However, citral's high volatility, low water solubility, and susceptibility to
degradation under certain environmental conditions present challenges for its direct
application.[7][8] To overcome these limitations, delivery systems such as nanoemulsions,
nanostructured lipid carriers (NLCs), and microencapsulation have been developed to improve
its stability, controlled release, and overall efficacy in packaging materials.[7][9][10]

This document provides detailed application notes, summarizes key quantitative data on
citral's antimicrobial efficacy, and outlines experimental protocols for incorporating and
evaluating citral in antimicrobial food packaging systems.
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Application Notes

Antimicrobial Spectrum: Citral exhibits significant inhibitory effects against common
foodborne pathogens and spoilage microorganisms, including Escherichia coli,
Staphylococcus aureus, Listeria monocytogenes, Salmonella typhimurium, Cronobacter
sakazakii, and various fungal species like Aspergillus niger and Penicillium species.[1][6][11]
[12]

Mechanism of Action: The primary antimicrobial mechanism of citral involves disrupting the

microbial cell membrane, leading to a loss of structural integrity, increased permeability, and
leakage of intracellular components like ATP.[1][11][13] This disruption dissipates the proton-
motive force, inhibits respiratory enzymes, and ultimately leads to cell death.[9][13]

Delivery Systems: Due to its volatile and hydrophobic nature, encapsulating citral is a highly
effective strategy.

o Nanoemulsions: Incorporating citral into nanoemulsions enhances its dispersibility in
hydrophilic polymer matrices (like gelatin or chitosan) and provides a controlled release,
improving long-term antimicrobial activity.[10][14]

o Nanostructured Lipid Carriers (NLCs): Encapsulation in NLCs significantly improves
citral's antimicrobial effect, with studies showing lower Minimum Inhibitory Concentration
(MIC) and Minimum Bactericidal Concentration (MBC) values compared to citral
emulsions.[9]

o Microencapsulation (Spray Drying): This technique protects citral from degradation due to
heat, light, and oxygen, allowing for its incorporation as a stable powder into packaging
films.[7][15][16]

Synergistic Effects: The antimicrobial activity of citral can be enhanced when used in
combination with other natural antimicrobials, such as eugenol or thymol.[1][3] This
synergistic action can broaden the antimicrobial spectrum and reduce the required
concentration of individual compounds.

Food Applications: Citral-incorporated packaging has shown potential for preserving a range
of food products, including meat, fish, fruits, and vegetables, by effectively reducing microbial
loads and delaying oxidative processes.[6][17]
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Quantitative Data Summary

The antimicrobial efficacy of citral has been quantified using various metrics. The following
tables summarize representative data from the literature.

Table 1: Minimum Inhibitory Concentration (MIC) of Citral against Various Microorganisms

Microorganism Strain MIC Value Reference

>2000 pg/mL

Escherichia coli ATCC 25922 (emulsion), 1000 [9]
pg/mL (NLCs)
Staphylococcus 500 pg/mL (emulsion),

Py ATCC 25923 Ho/mL ) [9]
aureus 250 pg/mL (NLCs)
Staphylococcus

- 0.25 mg/mL [17]
aureus

) 250 pg/mL (emulsion),
Bacillus cereus ATCC 11778 [9]
125 pg/mL (NLCs)

Cronobacter sakazakii ~ ATCC 29544 0.54 mg/mL [3][11]
Cronobacter sakazakii  Isolate CS 2, CS 3 0.27 mg/mL [3][11]
Vibrio

_ ATCC 17802 100 pg/mL [18]
parahaemolyticus

] ) 500 pg/mL (emulsion),
Candida albicans ATCC 10231 [9]
250 pg/mL (NLCs)

Aspergillus niger - 7.812 pL/mL [12]

Botrytis cinerea - 15.624 pL/mL [12]

Table 2: Bactericidal and Fungicidal Activity of Citral
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Concentration

Microorganism Parameter . Result Reference
| Condition
o ) ) 20% citral 2.1-3.8log
Escherichia coli Log Reduction ) ) [11[3][4]
coating reduction
Staphylococcus ] 20% citral ]
Log Reduction ) 4.3 log reduction [11[3114]
aureus coating
Acinetobacter
baumannii Zone of Inhibition - 17 - 80 mm [3]
(MDR)
Acinetobacter
baumannii MBC 0.3% viv - [3]
(MDR)
Cronobacter o o 225 uM citral at 67.1% - 70.1%
- Biofilm Inhibition o [3]
sakazakii 25°C inhibition
o Pectin film with
Penicillium o ) o
o Fungal Inhibition microencapsulat 42-68% inhibition  [7][15]
italicum .
ed citral
) Pectin film with
Colletotrichum o ) o
Fungal Inhibition microencapsulat 42-68% inhibition  [7][15]

gloeosporioides

ed citral

Experimental Protocols
Protocol 1: Preparation of Citral-Nanoemulsion-
Incorporated Chitosan Film

This protocol is adapted from methodologies involving the preparation of nanoemulsions for
incorporation into biopolymer films.[10]

1. Materials:

o Chitosan (food grade)
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Acetic acid
Glycerol (plasticizer)
Citral
Tween 80 (surfactant)
Distilled water
. Procedure:
Preparation of Chitosan Solution (Film Matrix):

o Dissolve 2g of chitosan in 100 mL of a 1% (v/v) acetic acid solution with continuous stirring
for 6 hours at room temperature until fully dissolved.

o Add 0.5 mL of glycerol as a plasticizer and stir for another 30 minutes.

o Filter the solution to remove any undissolved particles.

Preparation of Citral Nanoemulsion:

o Prepare the oil phase by mixing citral and Tween 80 at a specific ratio (e.g., 1:1 w/w).

o Add the oil phase dropwise to distilled water under high-speed homogenization (e.g.,
10,000 rpm for 10 minutes) to form a coarse emulsion.

o Further reduce the droplet size by ultrasonication or high-pressure homogenization to
obtain a stable, translucent nanoemulsion.

Incorporation and Casting:

o Add the desired amount of citral nanoemulsion (e.g., 1% w/w based on chitosan) to the
chitosan solution.

o Stir the mixture for 1 hour to ensure homogeneous distribution.
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o Pour a specific volume (e.g., 40 mL) of the final film-forming solution onto a level petri dish
(e.g., 90 mm diameter).

o Dry the cast film in an oven at a controlled temperature (e.g., 40°C) for 24-48 hours.

o Peel the dried film from the plate and store it in a desiccator for further analysis.

Protocol 2: Determination of Minimum Inhibitory
Concentration (MIC) by Broth Microdilution

This is a standard method for assessing the antimicrobial activity of a compound.[9][19]
1. Materials:

¢ 96-well microtiter plates

e Test microorganism (e.g., E. coli ATCC 25922)

o Appropriate broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)

« Citral stock solution (dissolved in a suitable solvent like DMSO or ethanol, if necessary)
o Sterile pipette tips and multichannel pipette

* Incubator

2. Procedure:

e Add 100 pL of sterile broth to all wells of a 96-well plate.

e Add 100 pL of the citral stock solution to the first well of each row to be tested.

o Perform a two-fold serial dilution by transferring 100 pL from the first well to the second,
mixing, then transferring 100 pL from the second to the third, and so on, down the row.
Discard 100 pL from the last well.

* Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard, approximately
1.5 x 108 CFU/mL). Dilute this suspension in broth to achieve a final inoculum concentration
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of approximately 5 x 10> CFU/mL in the wells.

e Add 100 pL of the diluted microbial suspension to each well.
« Include a positive control (broth + inoculum, no citral) and a negative control (broth only).

o Seal the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C) for
18-24 hours.

o Determine the MIC as the lowest concentration of citral that completely inhibits visible
microbial growth.

Protocol 3: Evaluation of Antimicrobial Activity by Agar
Disc Diffusion (Zone of Inhibition)

This qualitative method is used to assess the antimicrobial activity of leachable substances
from a packaging film.[20][21]

1. Materials:

» Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)

e Test microorganism

o Sterile swabs

 Citral-incorporated film samples (cut into discs of a specific diameter, e.g., 6 mm)
e Control film (without citral)

» Sterile forceps

e Incubator

2. Procedure:

e Prepare a standardized microbial suspension (0.5 McFarland).
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e Dip a sterile swab into the suspension and rotate it against the side of the tube to remove
excess liquid.

e Evenly inoculate the entire surface of an agar plate by swabbing in three different directions.

o Using sterile forceps, place a disc of the citral-incorporated film onto the center of the
inoculated agar plate. Gently press the disc to ensure complete contact with the agar.

o Place a control film disc on a separate, similarly inoculated plate.
 Incubate the plates at the optimal temperature for the microorganism for 18-24 hours.

 After incubation, measure the diameter (in mm) of the clear zone of growth inhibition around
the film disc. A larger zone indicates greater antimicrobial activity.[19]

Visualizations
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Caption: Proposed antimicrobial mechanism of action for citral.
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Caption: Experimental workflow for preparing and testing citral-loaded antimicrobial film.
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Caption: Logical relationship for citral's use in active food packaging.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Mechanisms and Applications of Citral’'s Antimicrobial Properties in Food Preservation and
Pharmaceuticals Formulations - PMC [pmc.ncbi.nim.nih.gov]

. sciprofiles.com [sciprofiles.com]
. mdpi.com [mdpi.com]

. encyclopedia.pub [encyclopedia.pub]

2

3

4

5. researchgate.net [researchgate.net]

6. researchgate.net [researchgate.net]

7. biointerfaceresearch.com [biointerfaceresearch.com]
8.

Citral: Bioactivity, Metabolism, Delivery Systems, and Food Preservation Applications -
PubMed [pubmed.ncbi.nlm.nih.gov]

9. Improvement of citral antimicrobial activity by incorporation into nanostructured lipid
carriers: a potential application in food stuffs as a natural preservative - PMC
[pmc.ncbi.nlm.nih.gov]

10. researchgate.net [researchgate.net]

11. Antimicrobial Activity and Possible Mechanism of Action of Citral against Cronobacter
sakazakii - PMC [pmc.ncbi.nlm.nih.gov]

12. Preparation of Citral Oleogel and Antimicrobial Properties [mdpi.com]

13. Antimicrobial Activity and Possible Mechanism of Action of Citral against Cronobacter
sakazakii | PLOS One [journals.plos.org]

14. Frontiers | Application of Encapsulation Technology in Edible Films: Carrier of Bioactive
Compounds [frontiersin.org]

15. researchgate.net [researchgate.net]
16. investigadores.uandes.cl [investigadores.uandes.cl]

17. Inhibitory effects of citral on the production of virulence factors in Staphylococcus aureus
and its potential application in meat preservation - PubMed [pubmed.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 12/13 Tech Support


https://www.benchchem.com/product/b094496?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC10668791/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10668791/
https://sciprofiles.com/publication/view/ceb7b34345117dd4adea1e57eea9b505
https://www.mdpi.com/2079-6382/12/11/1608
https://encyclopedia.pub/entry/51825
https://www.researchgate.net/publication/358752478_Citral_carvacrol_eugenol_and_thymol_antimicrobial_activity_and_its_application_in_food
https://www.researchgate.net/publication/229933227_Antibacterial_Activity_of_Carvacrol_Citral_and_Geraniol_against_Salmonella_typhimurium_in_Culture_Medium_and_on_Fish_Cubes
https://biointerfaceresearch.com/wp-content/uploads/2021/11/20695837126.74887502.pdf
https://pubmed.ncbi.nlm.nih.gov/40391414/
https://pubmed.ncbi.nlm.nih.gov/40391414/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5615871/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5615871/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5615871/
https://www.researchgate.net/publication/375015625_Preparation_of_gelatin-chitosan_bilayer_film_loaded_citral_nanoemulsion_as_pH_and_enzyme_stimuli-responsive_antibacterial_material_for_food_packaging
https://pmc.ncbi.nlm.nih.gov/articles/PMC4945043/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4945043/
https://www.mdpi.com/2310-2861/9/12/930
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0159006
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0159006
https://www.frontiersin.org/journals/sustainable-food-systems/articles/10.3389/fsufs.2021.734921/full
https://www.frontiersin.org/journals/sustainable-food-systems/articles/10.3389/fsufs.2021.734921/full
https://www.researchgate.net/publication/356565438_Microencapsulation_of_Citral_and_its_Antifungal_Activity_into_Pectin_Films
https://investigadores.uandes.cl/en/publications/citral-encapsulation-for-an-antimicrobial-natural-powdered-additi/
https://pubmed.ncbi.nlm.nih.gov/38246026/
https://pubmed.ncbi.nlm.nih.gov/38246026/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b094496?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

o 18. researchgate.net [researchgate.net]

e 19. microbe-investigations.com [microbe-investigations.com]
¢ 20. nelsonlabs.com [nelsonlabs.com]

e 21. microchemlab.com [microchemlab.com]

 To cite this document: BenchChem. [Application Notes and Protocols for Citral in
Antimicrobial Food Packaging]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b094496#application-of-citral-in-developing-
antimicrobial-food-packaging]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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